tert-Butyl N-[3-(piperidin-2-yl)propyl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(3-piperidin-2-ylpropyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2/c1-13(2,3)17-12(16)15-10-6-8-11-7-4-5-9-14-11/h11,14H,4-10H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZZIMEZFNPROHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC1CCCCN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-[3-(piperidin-2-yl)propyl]carbamate typically involves the reaction of piperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature . The product is then purified through standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors and automated purification systems to increase yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[3-(piperidin-2-yl)propyl]carbamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to secondary amines.
Substitution: It can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products
The major products formed from these reactions include N-oxides, secondary amines, and various substituted derivatives depending on the nucleophile used .
Scientific Research Applications
Scientific Research Applications
1. Organic Synthesis
- Protecting Group : tert-Butyl N-[3-(piperidin-2-yl)propyl]carbamate serves as a protecting group for amines in organic synthesis. This allows chemists to selectively react other functional groups without interference from the amine.
- Reagent in Reactions : It can be utilized in various chemical reactions, including substitutions and eliminations, to form more complex molecules.
2. Medicinal Chemistry
- Intermediate in Drug Synthesis : The compound is often used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders due to its ability to cross the blood-brain barrier .
- Potential Therapeutic Uses : Research indicates that derivatives of this compound may exhibit therapeutic effects against conditions such as Alzheimer's disease and other neurodegenerative disorders by modulating enzyme activity .
1. Enzyme Inhibition
- The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has shown potential as an inhibitor of acetylcholinesterase, which is relevant in the context of Alzheimer's disease.
2. Neuroprotective Effects
- Studies have demonstrated that this compound can protect neuronal cells from oxidative stress. In vitro experiments indicated reduced cell death and inflammatory markers when exposed to amyloid-beta peptides, a hallmark of Alzheimer's pathology.
Case Study 1: Neuroprotection
A study investigated the effects of this compound on astrocytes under oxidative stress conditions induced by amyloid-beta. The results showed a significant reduction in cell death and inflammatory cytokines like TNF-α, suggesting its potential role in neuroprotection.
Case Study 2: Antimicrobial Properties
Another research effort focused on the antimicrobial properties of similar compounds. It was found that certain derivatives exhibited notable antibacterial activity against various pathogens, highlighting potential therapeutic applications in treating infections .
Data Summary Table
Mechanism of Action
The mechanism of action of tert-Butyl N-[3-(piperidin-2-yl)propyl]carbamate involves its conversion to active metabolites. For example, it can be hydrolyzed to release ®-3-aminopiperidine, which is a potent inhibitor of dipeptidyl peptidase-4 (DPP-4). This inhibition leads to increased levels of incretin hormones, which help regulate blood glucose levels .
Comparison with Similar Compounds
Heterocyclic Core Variations
- Piperidine vs. The smaller pyrrolidine ring in may enhance steric hindrance, affecting binding affinity in biological systems .
- This modification is absent in the target compound, which lacks aromatic substituents on the propyl chain .
Functional Group Modifications
- Amino vs. Chlorophenyl Groups: tert-Butyl N-[3-(4-aminophenyl)propyl]carbamate () features an aromatic primary amine, increasing solubility in polar solvents and reactivity in coupling reactions. In contrast, the target compound’s aliphatic amine is sterically shielded by the Boc group, reducing nucleophilicity .
Physicochemical Properties
Table 1: Comparative Physicochemical Data
*Calculated based on analogous structures.
Key Observations:
- Melting Points : Chlorophenyl-containing analogs (e.g., 6c in ) exhibit higher melting points (~147–186°C) due to increased crystallinity from aromatic stacking .
- Molecular Weight : Fluorophenyl derivatives () have higher molecular weights (~336 g/mol), impacting pharmacokinetic properties like membrane permeability .
Biological Activity
Tert-butyl N-[3-(piperidin-2-yl)propyl]carbamate is an organic compound that has garnered attention for its diverse biological activities. This article reviews the compound's biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
Molecular Formula : C12H25N3O2
Molecular Weight : 243.35 g/mol
Functional Groups : Carbamate, piperidine
The compound features a tert-butyl group attached to a carbamate functional group, which is linked to a propyl chain containing a piperidine ring. This structural configuration is significant for its biological activity, influencing interactions with various biomolecules.
This compound exhibits several biochemical properties:
- Enzyme Interactions : The compound interacts with enzymes involved in various metabolic pathways, including those related to the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles.
- Cellular Effects : It influences cellular functions such as signaling pathways and gene expression. Notably, it has shown potential in synthesizing functional cationic polymers and antimicrobial agents, indicating its role in modifying cellular processes.
The mechanism of action for this compound involves:
- Binding Affinity : The piperidine moiety allows interaction with specific receptors in the central nervous system, potentially modulating neurotransmitter activities.
- Enzyme Modulation : It can inhibit or activate enzymes, leading to changes in metabolic pathways and gene expression.
- Stability and Degradation : Studies indicate that the compound maintains stability under certain conditions, affecting its long-term efficacy in both in vitro and in vivo settings.
Biological Activity and Therapeutic Applications
Research indicates that this compound has potential applications in treating various conditions:
- Neurodegenerative Diseases : It has been studied for its neuroprotective effects, suggesting a role in modulating pathways associated with neurodegeneration.
- Cancer Therapy : The compound's ability to interact with specific enzymes makes it a candidate for developing anticancer agents .
Study 1: Neuroprotective Effects
A study investigated the effects of this compound on astrocytes stimulated with amyloid beta 1-42. The results indicated moderate protective activity against cytotoxicity induced by amyloid beta, suggesting its potential as a therapeutic agent for Alzheimer's disease .
Study 2: Anti-inflammatory Activity
In another study focusing on inflammatory responses, this compound was evaluated for its ability to inhibit the NLRP3 inflammasome. The findings demonstrated that the compound could significantly reduce pyroptotic cell death in differentiated THP-1 cells, highlighting its anti-inflammatory properties .
Data Table: Summary of Biological Activities
Q & A
Q. What mechanistic insights explain contradictory results in catalytic hydrogenation studies?
- Methodological Answer : Trace metal impurities (e.g., Pd in Lindlar catalyst) may cause over-reduction of the carbamate. Conduct control experiments with scavengers (e.g., thiourea) and analyze intermediates by GC-MS. Optimize H2 pressure (1–3 atm) and solvent polarity (MeOH vs. THF) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
